Allyl glucuronoate

Description

Conceptual Framework of Allyl Glucuronoate as a Model Compound and Synthetic Intermediate

This compound serves a dual role in synthetic chemistry, functioning as both a valuable intermediate and a model compound. Its structure, which combines a glucuronic acid moiety with an allyl group, makes it a strategic tool for complex molecular construction.

As a synthetic intermediate, its primary utility stems from the properties of the allyl group, which functions as a protecting group for the carboxylic acid of the glucuronic acid moiety. nih.govorganic-chemistry.org In the intricate field of carbohydrate chemistry, protecting groups are essential for temporarily masking reactive functional groups, thereby enabling chemists to direct reactions to specific sites on a molecule. utsouthwestern.eduresearchgate.net The allyl group is particularly advantageous because it is stable under a wide range of acidic and basic conditions, yet can be removed selectively under very mild conditions using palladium-based catalysts. nih.govorganic-chemistry.org This orthogonality allows for its removal without disturbing other sensitive protecting groups that may be present in the molecule, a critical feature in multi-step syntheses. google.com

A notable application demonstrating its role as a synthetic intermediate is in the preparation of complex drug conjugates. For instance, allyl esters, alongside allyl carbonates, have been employed as protecting groups for the glucuronic acid unit during the synthesis of novel paclitaxel (B517696) (Taxol) derivatives. nih.gov This strategy facilitated the creation of a spacer-linked glucuronide conjugate, with the final step involving an efficient, one-step removal of all allyl groups using palladium chemistry to yield the desired product in good yields. nih.gov Furthermore, allyl D-glucuronate is recognized as a key compound used in the synthesis of 1-β-O-acyl glucuronides, which are important metabolites of various drugs and endogenous compounds. scbt.com

Significance in Carbohydrate Chemistry and Enzyme Substrate Studies

This compound has gained significant traction as a model substrate in biochemical and enzymatic research, particularly in the study of glucuronoyl esterases (GEs). d-nb.infonih.gov GEs are a class of enzymes belonging to the carbohydrate esterase family 15 (CE15) that catalyze the cleavage of ester bonds between glucuronic acid side chains of xylan (B1165943) and the aliphatic alcohols in lignin (B12514952). nih.govcore.ac.uk This linkage contributes significantly to the recalcitrance of plant biomass, and GEs are therefore of great interest for their potential role in industrial biomass conversion processes. nih.govnih.gov

The use of simple, well-defined synthetic substrates like this compound is crucial for characterizing the activity and specificity of these enzymes, as assays with natural, complex lignocellulosic materials are often difficult to perform and interpret. nih.govchalmers.se Researchers utilize this compound, alongside other synthetic esters like benzyl (B1604629) glucuronoate (BnzGlcA) and methyl glucuronoate (MeGlcA), to probe the structure-function relationships of GEs from diverse microbial sources. d-nb.infonih.govnih.govresearchgate.net

Kinetic studies with this compound have provided valuable insights into the substrate preferences of various GEs. For example, research on a GE from the bacterium Teredinibacter turnerae (TtCE15A) showed that the enzyme has a significantly higher Michaelis constant (Kₘ) for this compound (50 mM) compared to benzyl glucuronoate (3.5 mM), indicating a lower affinity for the smaller allyl substrate. nih.gov This suggests that a bulkier alcohol group on the ester substrate is important for optimal activity in this particular enzyme. nih.govresearchgate.net Similarly, studies on a thermostable GE from Caldicellulosiruptor kristjanssonii (CkGE15A) also determined its kinetic parameters using this compound, highlighting its strict preference for glucuronic acid-derived esters. core.ac.ukresearchgate.net

Table 1: Kinetic Parameters of Glucuronoyl Esterases (GEs) with this compound

This table presents kinetic data from studies of various GEs, illustrating how this compound is used as a substrate to determine key enzymatic parameters.

| Enzyme Source | Enzyme Name | Temperature (°C) | Kₘ (mM) | kcat (s⁻¹) | kcat/Kₘ (s⁻¹M⁻¹) | Reference |

| Teredinibacter turnerae | TtCE15A | - | 50 | - | - | nih.gov |

| Caldicellulosiruptor kristjanssonii | CkGE15A | 22 | Cannot be saturated up to 40 mM | 0.0035 | - | researchgate.net |

| Schizophyllum commune | StGE2 | - | - | - | - | d-nb.info |

| Aspergillus aculeatus | AaGE1 | - | - | - | - | d-nb.info |

Note: Dashes (-) indicate data not reported in the cited source. For CkGE15A, a precise Kₘ value could not be determined as the reaction was not saturable. For StGE2 and AaGE1, while activity on this compound was confirmed, specific kinetic parameters were determined using BnzGlcA.

Furthermore, comparative assays reveal the relative activities of GEs on different substrates. A study characterizing three fungal GEs demonstrated that while all were active on this compound, their activity was generally lower compared to their activity on benzyl glucuronoate. d-nb.info

Table 2: Relative Activity of Fungal GEs on Synthetic Substrates

This table shows the activity of three fungal GEs on this compound and methyl glucuronoate relative to their activity on benzyl glucuronoate (set to 100%).

| Enzyme | Relative Activity on this compound (%) | Relative Activity on Methyl Glucuronoate (%) | Reference |

| Aspergillus aculeatus GE1 (AaGE1) | ~50 | ~10 | d-nb.info |

| Podospora anserina GE1 (PcGE1) | ~60 | ~15 | d-nb.info |

| Westerdykella carbonaria GE1 (WcGE1) | ~40 | ~10 | d-nb.info |

Source: Data adapted from Benz et al. (2017). d-nb.info

These detailed enzymatic studies, enabled by the availability of model compounds like this compound, are fundamental to understanding the diversity and mechanisms of GEs, which is essential for harnessing their biotechnological potential. nih.govcore.ac.uk

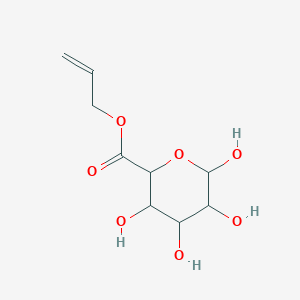

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H14O7 |

|---|---|

Molecular Weight |

234.20 g/mol |

IUPAC Name |

prop-2-enyl 3,4,5,6-tetrahydroxyoxane-2-carboxylate |

InChI |

InChI=1S/C9H14O7/c1-2-3-15-9(14)7-5(11)4(10)6(12)8(13)16-7/h2,4-8,10-13H,1,3H2 |

InChI Key |

HYPHSXHTCHCXAT-UHFFFAOYSA-N |

Canonical SMILES |

C=CCOC(=O)C1C(C(C(C(O1)O)O)O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Allyl Glucuronoate

Esterification and Glycosidation Routes for Allyl Glucuronoate Synthesis

The synthesis of this compound and its derivatives can be achieved through several strategic pathways, primarily involving esterification and glycosidation reactions. These methods allow for the introduction of the allyl group and the formation of the crucial glycosidic bond with controlled stereochemistry.

Mitsunobu Reaction in the Context of O-Acyl Glucuronide Formation from this compound

The Mitsunobu reaction serves as a powerful tool for the synthesis of 1-β-O-acyl glucuronides, which are significant metabolites of many carboxylic acid-containing drugs. In this context, Allyl D-glucuronate is a key starting material. The reaction involves the condensation of a carboxylic acid with the anomeric hydroxyl group of this compound in the presence of a phosphine, such as triphenylphosphine (PPh₃), and an azodicarboxylate, like diethylazodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

This method is advantageous as it often proceeds with inversion of configuration at the anomeric center, leading to the desired β-anomer. However, synthetic strategies involving the acylation of an allyl glucuronate with carboxylic acids by the Mitsunobu reaction can sometimes result in high β/α product ratios and unsatisfactory yields researchgate.net. An efficient synthesis of 1β-O-acyl glucuronides has been developed through the selective 1β-acylation of allyl glucuronate researchgate.netresearchgate.net.

For instance, the synthesis of bile acid 24-acyl glucuronides has been accomplished using a Mitsunobu reaction. In this process, bile acids are condensed with benzyl (B1604629) 2,3,4-tri-O-benzyl-D-glucopyranuronate, a related protected glucuronic acid derivative nih.gov. While this example uses a benzyl ester, the principle is directly applicable to allyl esters.

Palladium(0)-Catalyzed Deallylation Strategies for Glucuronide Deprotection

The allyl group in this compound and its derivatives serves as a useful protecting group for the carboxylic acid function. Its removal can be efficiently and mildly achieved through palladium(0)-catalyzed deallylation. This reaction is a cornerstone in the final steps of synthesizing acyl glucuronides, allowing for the unmasking of the free carboxylic acid under neutral conditions that preserve the sensitive acyl glucuronide linkage.

An effective method for the chemical synthesis of 1β-acyl glucuronides involves the selective 1β-acylation of allyl glucuronate, followed by a mild deprotection step using a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), in the presence of a nucleophilic scavenger like morpholine researchgate.net. This strategy has been successfully applied to a range of aryl and alkyl carboxylic acids, including important drugs researchgate.net.

The deallylation process involves the formation of a π-allylpalladium complex, which is then attacked by the nucleophile, regenerating the palladium(0) catalyst and releasing the deprotected glucuronide. This method is favored for its high efficiency and the mild reaction conditions required.

Stereoselective Glycosylation for this compound Derivative Preparation

The stereoselective formation of the glycosidic bond is a critical aspect of synthesizing this compound derivatives. Various glycosylation methods have been developed to control the anomeric configuration, leading predominantly to either the α or β isomer.

Achieving high anomeric selectivity is paramount in the synthesis of biologically relevant glucuronides, which typically exist as the β-anomer. The stereochemical outcome of a glycosylation reaction is influenced by several factors, including the nature of the glycosyl donor, the glycosyl acceptor, the promoter, and the reaction conditions.

The presence of a participating group at the C-2 position of the glucuronyl donor, such as an acetyl or benzoyl group, can direct the formation of the β-glycosidic bond through anchimeric assistance. This involves the formation of a cyclic intermediate that blocks the α-face of the anomeric carbon, leading to nucleophilic attack from the β-face. Conversely, the use of non-participating groups at C-2, like benzyl ethers, can lead to mixtures of α- and β-anomers, with the ratio often dictated by thermodynamic or kinetic control. The formation of an oxacarbenium ion intermediate can lead to a mixture of anomers, and its conformation plays a crucial role in determining the stereoselectivity nih.gov.

The synthesis of this compound requires the activation of a suitable glucuronyl donor. The electron-withdrawing nature of the carboxyl group at C-5 of glucuronic acid disfavors the formation of the oxacarbenium ion intermediate, making glycosylation more challenging compared to neutral sugars. To overcome this, various activated glycosyl donors have been developed.

Commonly used glucuronyl donors include glycosyl halides (bromides and chlorides), trichloroacetimidates, and thioglycosides. The activation of these donors is achieved using specific promoters:

Glycosyl Halides: Activated by heavy metal salts like silver triflate or mercury(II) bromide.

Trichloroacetimidates: Activated by Lewis acids such as boron trifluoride etherate (BF₃·OEt₂) or trimethylsilyl trifluoromethanesulfonate (TMSOTf). This method is widely used due to the high reactivity and stability of the trichloroacetimidate donors.

Thioglycosides: Activated by electrophilic promoters like N-iodosuccinimide (NIS) in combination with a catalytic amount of a strong acid like triflic acid (TfOH).

The choice of glycosyl donor and activation method is crucial for achieving high yields and stereoselectivity in the synthesis of this compound. For example, trichloroacetimidate-activated glucuronic acid donors have been effectively used in the synthesis of aryl glucuronides nih.gov.

Post-Synthetic Modifications and Functionalization of this compound Derivatives

The allyl group in this compound derivatives is not only a protecting group but also a versatile functional handle for post-synthetic modifications. The double bond of the allyl group can undergo a variety of chemical transformations, allowing for the introduction of diverse functionalities.

These modifications can be used to attach labels, link the glucuronide to other molecules, or create novel derivatives with specific properties. Common reactions involving the allyl group include:

Oxidation: The double bond can be oxidized to form diols using reagents like osmium tetroxide, or cleaved to yield aldehydes or carboxylic acids via ozonolysis.

Addition Reactions: Halogens, thiols (via thiol-ene click chemistry), and other reagents can be added across the double bond.

Metathesis: Cross-metathesis with other alkenes can be used to introduce new substituents.

Isomerization: The allyl group can be isomerized to a prop-1-enyl group, which can then be cleaved under milder acidic conditions.

These post-synthetic modifications significantly expand the utility of this compound as a building block in medicinal chemistry and glycobiology.

Thiol-Ene Additions to the Allylic Moiety for Further Functionalization

The thiol-ene reaction is a powerful and efficient method for the modification of alkenes, proceeding via a radical-mediated addition of a thiol to a double bond. This "click chemistry" approach is characterized by high yields, stereoselectivity, and tolerance to a wide range of functional groups, making it an attractive strategy for the functionalization of complex biomolecules.

While the direct application of thiol-ene reactions to this compound is not extensively documented in publicly available research, the principles of this methodology have been successfully applied to other allyl-functionalized carbohydrates and polymers. These examples provide a strong basis for the potential functionalization of this compound. The reaction typically involves the photo- or thermal-initiated generation of a thiyl radical, which then adds to the allyl double bond in an anti-Markovnikov fashion. This process can be used to introduce a diverse array of functionalities, depending on the nature of the thiol used.

Table 1: Potential Thiol-Ene Reactions with this compound

| Thiol Reactant | Potential Functional Group Introduced | Potential Application of Resulting Scaffold |

|---|---|---|

| Mercaptoethanol | Hydroxyl (-OH) | Increased hydrophilicity, further derivatization |

| Cysteamine | Amine (-NH2) | Bioconjugation, pH-responsive systems |

| Thioglycolic acid | Carboxylic acid (-COOH) | Drug conjugation, attachment to surfaces |

| Thiol-terminated PEG | Polyethylene glycol (PEG) | Improved solubility, reduced immunogenicity |

Conjugation Strategies for this compound-Based Scaffolds

The allyl group of this compound serves as a versatile handle for a variety of conjugation strategies beyond thiol-ene additions. These methods can be employed to attach a wide range of molecules, including drugs, imaging agents, and targeting ligands, to the glucuronide scaffold. Historically, the allyl group in this compound has often been utilized as a protecting group, removed in the final stages of a synthesis to yield the free glucuronic acid derivative. However, its potential as a stable linkage point for creating functional conjugates is an area of growing interest.

One prominent strategy involves the use of this compound in the synthesis of drug glucuronides, where a therapeutic molecule is attached to the glucuronic acid moiety. In many reported syntheses, the final step involves the removal of the allyl group. However, by adapting these synthetic routes, the allyl group could potentially be retained and further modified.

Other potential conjugation reactions that could be explored for functionalizing the allyl group of this compound include:

Heck Coupling: This palladium-catalyzed reaction could be used to form a carbon-carbon bond between the allyl group and an aryl or vinyl halide, enabling the attachment of aromatic moieties.

Epoxidation: The double bond of the allyl group can be converted to an epoxide, which can then be opened by various nucleophiles to introduce a wide range of functional groups.

Hydroformylation: This reaction can introduce an aldehyde group, which is a versatile functional handle for further derivatization, such as reductive amination.

The development of robust conjugation strategies for this compound-based scaffolds holds significant promise for the creation of novel drug delivery systems, molecular probes, and other advanced biomaterials. Further research is needed to explore and optimize these chemical transformations specifically for this valuable carbohydrate derivative.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Mercaptoethanol |

| Cysteamine |

Enzymatic Catalysis and Biotransformation Pathways Involving Allyl Glucuronoate

Glucuronoyl Esterase (GE) Interactions with Allyl Glucuronoate

Glucuronoyl esterases (GEs) are a class of enzymes that hydrolyze the ester bonds connecting lignin (B12514952) and glucuronoxylan in plant cell walls, a function that is critical for reducing biomass recalcitrance. nih.govportlandpress.com These enzymes are classified under the carbohydrate esterase family 15 (CE15) and are characterized as serine-type hydrolases. portlandpress.comnih.gov The catalytic mechanism involves a classic Ser-His-Glu/Asp triad (B1167595) located in a solvent-exposed active site within an α/β-hydrolase fold. nih.govnih.govnih.gov

The interaction of GEs with their substrates is complex, involving recognition of both the carbohydrate and lignin components. portlandpress.com While the binding of the glucuronic acid moiety is well-understood, the specifics of the interaction with the lignin portion are still under investigation. nih.gov To probe these interactions, researchers utilize synthetic substrate analogs like this compound, benzyl (B1604629) glucuronoate, and methyl glucuronoate. d-nb.infonih.govresearchgate.net These model compounds mimic the natural ester linkages and have been essential in characterizing the enzymatic properties of GEs. asm.orgd-nb.info

Enzymatic Kinetic Characterization of GEs Using this compound

The enzymatic kinetics of glucuronoyl esterases (GEs) are often studied using model substrates to understand their catalytic efficiency and substrate preferences. This compound, along with other synthetic esters like benzyl and methyl glucuronoate, serves this purpose. d-nb.inforesearchgate.net

The Michaelis-Menten constant (K_m) is a key parameter that reflects the affinity of an enzyme for its substrate. For glucuronoyl esterases (GEs), K_m values have been determined for various substrates, including this compound, to understand their substrate specificity.

Studies have shown that the affinity of GEs for glucuronoate esters can vary significantly depending on the alcohol portion of the ester. For instance, the GE from Teredinibacter turnerae, TtCE15A, displayed a much lower affinity for this compound compared to benzyl glucuronoate, with a K_m of 50 mM for this compound. nih.govresearchgate.netresearchgate.net In fact, for some GEs, the reaction with smaller substrates like allyl and methyl glucuronoate could not be saturated, indicating very high K_m values. nih.govnih.gov

In contrast, some bacterial GEs, such as SuCE15C from Solibacter usitatus, have shown high catalytic efficiency with this compound. core.ac.uk The K_m values for bacterial GEs acting on benzyl glucuronoate have been found in a lower and narrower range (0.4–0.6 mM) compared to fungal GEs. core.ac.uk This suggests that the structural differences in the alcohol substituent of the ester play a significant role in enzyme-substrate recognition and binding. nih.govnih.gov

Table 1: Apparent Michaelis-Menten Constants (K_m) of Glucuronoyl Esterases for this compound and Other Substrates

| Enzyme Source | Substrate | K_m (mM) | Reference |

|---|---|---|---|

| Teredinibacter turnerae (TtCE15A) | This compound | 50 | nih.gov |

| Teredinibacter turnerae (TtCE15A) | Benzyl glucuronoate | 3.5 | nih.gov |

| Caldicellulosiruptor kristjanssonii (CkGE15A) | This compound | Not saturated up to 40 mM | nih.gov |

| Caldicellulosiruptor kristjanssonii (CkGE15A) | Benzyl glucuronoate | 18.5 ± 0.7 (at 22°C) | nih.gov |

| Caldicellulosiruptor kristjanssonii (CkGE15A) | Benzyl glucuronoate | 8.6 ± 0.9 (at 40°C) | nih.gov |

| Phanerochaete chrysosporium (PaGE1) | Benzyl glucuronoate | 12.1 ± 0.8 | mdpi.com |

| Sporotrichum thermophile (StGE2) | Benzyl glucuronoate | 8.9 ± 0.5 | mdpi.com |

This table is interactive. Click on the headers to sort the data.

The activity of glucuronoyl esterases (GEs) is significantly influenced by reaction conditions such as pH. The optimal pH for GE activity varies depending on the source of the enzyme. For example, the GE from Teredinibacter turnerae (TtCE15A) exhibits an alkaline pH optimum of 8.5. nih.gov However, due to the instability of ester substrates at higher pH, standard assays are often conducted at a more neutral pH, such as 7.5. nih.gov

Fungal GEs from Acremonium alcalophilum, Wolfiporia cocos, and Phanerochaete chrysosporium have shown stability over a wide pH range. d-nb.info Similarly, the GE from Ruminococcus flavefaciens has a recommended pH range of 6.0-8.0 for use, with an optimal pH of 7.0 and stability between pH 4.0 and 8.0. megazyme.com In contrast, GEs from Spirosoma linguale have lower pH optima, ranging from 5.5 to 6.5. core.ac.uknih.gov

While specific studies focusing solely on the pH influence on GE activity towards this compound are limited, the general pH profiles determined using other model substrates like benzyl glucuronoate provide valuable insights into the operational parameters for these enzymes. nih.govcore.ac.uknih.gov For instance, assays for fungal GEs using this compound have been performed at pH 6.0. d-nb.info The choice of buffer system is also critical, with various buffers like MES, sodium phosphate, Tris-HCl, and CAPS being used to maintain specific pH values during enzyme assays. plos.org

Structural Biology and Substrate Specificity of Glucuronoyl Esterases

Glucuronoyl esterases (GEs) are members of the α/β-hydrolase superfamily, characterized by a conserved three-dimensional structure. portlandpress.compdbj.org This structure features a central, twisted β-sheet sandwiched between α-helices, with a catalytic triad of serine, histidine, and an acidic residue (glutamate or aspartate) exposed on the protein surface. asm.orgnih.gov This open active site is thought to be an adaptation for hydrolyzing the ester linkages between large polymeric molecules like hemicellulose and lignin. asm.org

The substrate specificity of glucuronoyl esterases (GEs) has been extensively studied by comparing their activity on various uronate esters, including this compound, benzyl glucuronoate, and methyl glucuronoate. d-nb.info These studies reveal a general preference for bulkier alcohol substituents, which are thought to better mimic the natural lignin-carbohydrate complex (LCC) substrates. nih.gov

For many GEs, including those from Teredinibacter turnerae and Caldicellulosiruptor kristjanssonii, the catalytic efficiency is significantly higher for benzyl glucuronoate compared to this compound and methyl glucuronoate. nih.govnih.gov In some cases, the affinity for smaller esters like this compound is so low that the reaction cannot be saturated, preventing the determination of a precise K_m value. nih.govnih.govresearchgate.net

However, this is not a universal rule. The bacterial GE SuCE15C from Solibacter usitatus exhibits high catalytic efficiency on both allyl and methyl glucuronoate. core.ac.ukresearchgate.net Furthermore, while fungal GEs are typically specific for glucuronic acid esters and show little to no activity on galacturonic acid esters, some bacterial GEs demonstrate promiscuity, hydrolyzing both types of esters. nih.govnih.govnih.gov For example, a CE15 enzyme from a marine metagenome, MZ0003, showed activity on allyl D-glucuronate, benzyl D-glucuronate, and D-glucuronic acid methyl ester, indicating it does not require the 4-O-methyl substituent for activity and can handle bulky alcohol groups. plos.org

Table 2: Comparative Catalytic Efficiency (k_cat/K_m) of a Glucuronoyl Esterase from Caldicellulosiruptor kristjanssonii (CkGE15A) on Various Uronate Esters at 40°C

| Substrate | k_cat/K_m (s⁻¹M⁻¹) | Reference |

|---|---|---|

| Benzyl-d-glucuronoate | 394 | nih.gov |

| Allyl-d-glucuronoate | Not determined | nih.gov |

| Methyl-d-glucuronoate | Not determined | nih.gov |

This table is interactive. Click on the headers to sort the data. Note: k_cat/K_m for allyl and methyl glucuronoate could not be determined as the reactions were not saturable.

Studies using substrate analogs, including this compound, have provided valuable insights into the active site architecture and substrate recognition mechanisms of glucuronoyl esterases (GEs). The active site of GEs contains a catalytic triad (typically Ser-His-Glu) and an oxyanion hole that stabilizes the reaction intermediate. nih.gov

The preference of many GEs for bulkier alcohol groups, such as the benzyl group over the allyl or methyl group, suggests the presence of a hydrophobic binding pocket or surface in the active site that interacts favorably with aromatic structures. nih.govnih.gov This is supported by structural studies showing that the active site is located on a relatively open surface, which can accommodate large substrates. portlandpress.com

Molecular docking simulations with substrate analogs have been used to explore the possible orientations and interactions of the aryl-half of the ester linkage within the active site. nih.gov Furthermore, the crystal structure of a GE mutant in complex with a substrate analog, methyl 4-O-methyl-β-D-glucopyranuronate, has confirmed the key residues involved in substrate binding and the formation of the oxyanion hole. pdbj.org While specific structural studies with this compound are not detailed in the provided context, the kinetic data from its use as a substrate analog consistently points to the importance of the size and nature of the alcohol moiety for effective binding and catalysis by many GEs. nih.govresearchgate.netnih.gov

Glucuronoyl Esterases as Tools in Plant Biomass Deconstruction

Glucuronoyl esterases (GEs) are a class of microbial enzymes with significant potential in the industrial processing of renewable plant biomass. nih.govdntb.gov.ua These enzymes, classified in the Carbohydrate Esterase family 15 (CE15), are serine hydrolases that play a crucial role in the breakdown of the plant cell wall. nih.govresearchgate.net The plant cell wall is a complex matrix primarily composed of cellulose (B213188), hemicellulose, and lignin, which are intricately linked, contributing to its recalcitrance against enzymatic degradation. nih.gov GEs are instrumental in improving the efficiency of biomass conversion, a process central to biorefineries that aim to produce biofuels and other valuable chemicals from lignocellulosic materials. nih.govtandfonline.com The commercial availability of GEs is still limited, which has spurred research into cost-effective and scalable production methods to facilitate their wider application. nih.gov

Cleavage of Lignin-Carbohydrate Ester Linkages via Glucuronoyl Esterase Activity

The primary function of glucuronoyl esterases is to catalyze the cleavage of covalent ester bonds between glucuronic acid (or its 4-O-methylated form) residues on xylan (B1165943)—a major component of hemicellulose—and the alcohol moieties of lignin. nih.govdntb.gov.uaresearchgate.netcapes.gov.br These connections, known as lignin-carbohydrate complexes (LCCs), are a key factor in the structural rigidity and recalcitrance of lignocellulosic biomass. nih.govfrontiersin.org By hydrolyzing these specific ester linkages, GEs effectively decouple lignin from carbohydrates, which is a critical step for the efficient enzymatic saccharification of plant cell walls. nih.govtandfonline.comasm.org

The activity of these enzymes is often studied using synthetic model substrates, such as This compound , benzyl glucuronoate (BnzGlcA), and methyl glucuronoate (MeGlcA). core.ac.ukchalmers.seresearchgate.net Research has shown that bacterial GEs, in particular, exhibit significant diversity and can have exceptionally high catalytic efficiencies on these substrates, sometimes 10 to 100 times higher than their fungal counterparts. core.ac.uk For instance, studies on bacterial GEs have demonstrated high turnover rates on various glucuronoate esters, highlighting their potential for targeted applications. core.ac.uk

Interactive Table 1: Catalytic Efficiency of Bacterial Glucuronoyl Esterases on Various Substrates This table presents the catalytic efficiency (kcat/KM) of several bacterial CE15 enzymes on different model substrates. Note the high efficiency of SuCE15C on this compound.

| Enzyme | Source Organism | Substrate | Catalytic Efficiency (s⁻¹ M⁻¹) | Reference |

| OtCE15D | Opitutus terrae | Benzyl glucuronoate (BnzGlcA) | >10,000 | core.ac.uk |

| SuCE15A | Spirosoma usitatum | Benzyl glucuronoate (BnzGlcA) | >10,000 | core.ac.uk |

| SuCE15C | Spirosoma usitatum | Benzyl glucuronoate (BnzGlcA) | >10,000 | core.ac.uk |

| SuCE15C | Spirosoma usitatum | This compound (AllylGlcA) | High | core.ac.uk |

| SuCE15C | Spirosoma usitatum | Methyl glucuronoate (MeGlcA) | High | core.ac.uk |

| BeCE15A-Rex8A | Bacteroides eggerthii | This compound (AllylGlcA) | Efficiency determined by linear regression | chalmers.se |

| BeCE15A-Rex8A | Bacteroides eggerthii | Benzyl glucuronoate (BnzGlcA) | Efficiency determined by linear regression | chalmers.se |

For BeCE15A-Rex8A, saturation was not reached at substrate concentrations up to 40 mM, precluding standard determination of kcat and KM. Catalytic efficiency was instead derived from the linear portion of the reaction curve. chalmers.se

Biorefinery Applications of Glucuronoyl Esterase on Lignocellulosic Substrates

The expression of fungal GE genes in plants has resulted in modified cell walls with reduced cross-linking and improved saccharification, further supporting the role of these enzymes in overcoming biomass recalcitrance. nih.gov Consequently, GEs are considered important components for advanced enzyme preparations used in the valorization of lignocellulosic materials by biorefineries and the pulp and paper industries. nih.govmegazyme.com Their ability to produce bioactive molecules also suggests potential uses in the cosmetic and pharmaceutical sectors. nih.gov

Broader Contexts of Glucuronidation and Metabolic Intermediacy

Beyond its role as a substrate in industrial enzymology, the core structure of This compound —a glucuronide conjugate—places it within the broader context of metabolic biotransformation. Glucuronidation is a major metabolic pathway in biological systems for processing a wide variety of compounds. nih.govnih.gov

Investigation of Glucuronide Formation Pathways in Biological Systems

Glucuronidation is a critical Phase II metabolic reaction that conjugates a glucuronic acid moiety to various substrates, including drugs, toxins, and endogenous substances like bilirubin. nih.govtaylorandfrancis.com This process is catalyzed by a superfamily of enzymes called UDP-glucuronosyltransferases (UGTs). nih.govtaylorandfrancis.comrsc.org The reaction utilizes uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA) as a donor molecule. researchgate.net

The primary outcome of glucuronidation is the transformation of lipophilic (fat-soluble) compounds into more hydrophilic (water-soluble), negatively charged glucuronides. nih.govnih.gov This structural change facilitates their elimination from the body, typically via urine or bile. nih.gov While often a detoxification pathway, some glucuronide conjugates can be biologically active. taylorandfrancis.com UGT enzymes are predominantly located in the liver but are also present in many other tissues, including the intestine, kidneys, and lungs. nih.govtaylorandfrancis.com The elimination of a compound via glucuronidation is therefore a two-part process involving its initial enzymatic conjugation by UGTs, followed by the transport of the resulting glucuronide out of the cell by efflux transporter proteins. nih.gov

In Vitro Metabolic Studies of Glucuronide Conjugates (General)

To understand and predict how a compound will be metabolized in the body, researchers rely on various in vitro (laboratory-based) systems that simulate biological processes. admescope.comsciex.com These studies are essential for identifying metabolic pathways, such as glucuronidation, for new chemical entities. sciex.com Common in vitro tools include subcellular fractions (like liver microsomes and S9 fractions), isolated cells (like hepatocytes), and recombinant enzymes. admescope.comevotec.com

Human liver microsomes, which are vesicles of the endoplasmic reticulum, contain a high concentration of UGT and Cytochrome P450 enzymes and are frequently used to study Phase I and Phase II metabolism. evotec.commdpi.com Incubating a compound with liver microsomes in the presence of necessary cofactors like UDPGA allows researchers to identify the formation of glucuronide conjugates. mdpi.com Cryopreserved hepatocytes (liver cells) offer a more complete model as they contain a full complement of metabolic enzymes and cofactors, enabling the study of more complex metabolic pathways. hyphadiscovery.com Furthermore, using a panel of individual recombinant UGT enzymes (e.g., rUGT1A1, rUGT1A9) can pinpoint exactly which specific UGT isoforms are responsible for a particular glucuronidation reaction. mdpi.comnih.gov

Interactive Table 2: Common In Vitro Systems for Studying Glucuronide Metabolism This table summarizes the primary *in vitro tools used to investigate the formation and metabolic fate of glucuronide conjugates.*

| In Vitro System | Description | Primary Application in Glucuronide Research | Reference(s) |

| Liver Microsomes | Vesicles of endoplasmic reticulum from homogenized liver cells. | Identification of glucuronide metabolites; determining metabolic stability. | admescope.comevotec.commdpi.com |

| Hepatocytes | Intact, viable liver cells. | Comprehensive metabolite profiling, including Phase I and Phase II conjugation. | admescope.comhyphadiscovery.com |

| Recombinant UGTs | Individual UGT enzymes produced through genetic engineering. | Identifying the specific UGT isoforms responsible for a glucuronidation reaction (reaction phenotyping). | admescope.commdpi.comnih.gov |

| S9 Fraction | Supernatant from centrifuged liver homogenate containing both microsomal and cytosolic enzymes. | Broader screening of metabolic pathways, including both Phase I and Phase II reactions. | admescope.com |

Advanced Analytical Methodologies for the Characterization and Quantification of Allyl Glucuronoate

Advanced Spectrometric and Chromatographic Techniques for Structural and Quantitative Analysis

The accurate characterization and quantification of allyl glucuronoate rely on a suite of advanced analytical methodologies. These techniques provide the necessary sensitivity and specificity for both detailed structural elucidation and precise measurement in various matrices.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Glucuronide Identification and Quantification

Liquid chromatography-mass spectrometry (LC-MS) stands as a cornerstone for the analysis of glucuronide conjugates due to its high selectivity and sensitivity. scispace.comresearchgate.net This technique is particularly well-suited for the direct measurement of glucuronides like this compound in complex biological samples, often bypassing the need for derivatization or hydrolysis that was common in older methods. scispace.com The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) allows for robust quantification and structural confirmation. nih.gov

In a typical LC-MS/MS workflow for glucuronide analysis, the chromatographic separation is often achieved using reversed-phase (RP) or hydrophilic interaction liquid chromatography (HILIC) columns. scispace.com The highly hydrophilic nature of glucuronides can make them challenging to retain on standard RP columns, where they may elute early with other polar matrix components. scispace.com HILIC columns can offer a viable alternative for better retention of such polar analytes. scispace.com

Mass spectrometry detection of glucuronides can be performed using various fragmentation experiments. scispace.com For quantitative analysis, multiple reaction monitoring (MRM) is a common mode, where specific precursor-to-product ion transitions are monitored for the analyte and an internal standard. This approach provides excellent selectivity and sensitivity for quantifying low levels of the target glucuronide. researchgate.net The choice of ionization source, such as electrospray ionization (ESI), is critical and is typically operated in negative ion mode for glucuronides, which readily form [M-H]⁻ ions.

While authentic standards for this compound are ideal for absolute quantification, semi-quantitative approaches can be employed when a standard is unavailable. scispace.com This may involve using the calibration curve of the parent aglycone (allyl alcohol) and applying a response factor, although this requires careful validation of the concentration-response relationship. scispace.com A significant challenge in LC-MS analysis is the potential for matrix effects, where co-eluting compounds from the sample matrix can suppress or enhance the ionization of the analyte, impacting accuracy and precision. scispace.com

Table 1: Key aspects of LC-MS for this compound Analysis

| Parameter | Description | Relevance to this compound |

|---|---|---|

| Chromatography Mode | Reversed-Phase (RP) or Hydrophilic Interaction (HILIC) | HILIC may provide better retention due to the high polarity of the glucuronide moiety. |

| Ionization Mode | Electrospray Ionization (ESI) in negative mode | Promotes the formation of the [M-H]⁻ precursor ion for sensitive detection. |

| MS Experiment | Multiple Reaction Monitoring (MRM) | Offers high selectivity and sensitivity for quantification by monitoring specific ion transitions. |

| Quantification | Use of authentic standards or semi-quantitative methods | An authentic standard is preferred for accuracy; semi-quantification is an alternative. |

| Challenges | Matrix effects, potential for in-source fragmentation | Careful sample preparation and use of internal standards are necessary to mitigate these issues. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable, non-destructive technique for the definitive structural elucidation of metabolites, including glucuronides. nih.govresearchgate.net While mass spectrometry provides information on molecular weight and fragmentation, NMR offers detailed insights into the precise arrangement of atoms within a molecule. hyphadiscovery.com For this compound, NMR can confirm the identity of the allyl group, the glucuronic acid moiety, and, crucially, the point of conjugation between them.

Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed for structural analysis. nih.govresearchgate.net A standard 1D ¹H NMR spectrum of this compound would be expected to show characteristic signals for the protons of the allyl group (vinylic and allylic protons) and the glucuronic acid ring protons, including the anomeric proton. hmdb.ca The chemical shift of the anomeric proton (H-1) of the glucuronic acid is particularly indicative of the formation of the glucuronide bond.

2D NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are powerful tools for unambiguous assignments. hyphadiscovery.com

COSY experiments reveal proton-proton coupling networks, helping to identify adjacent protons within the allyl and glucuronic acid spin systems.

HSQC correlates directly bonded proton and carbon atoms, allowing for the assignment of carbon signals based on their attached protons.

HMBC shows correlations between protons and carbons over two to three bonds, which is critical for identifying the linkage between the allyl group and the glucuronic acid moiety.

A key advantage of modern NMR is the ability to analyze very small sample quantities, with as little as 10-30 µg of a purified metabolite being sufficient for structural elucidation using instruments equipped with cryoprobes. hyphadiscovery.com This is particularly beneficial in metabolic studies where the isolation of large amounts of a metabolite can be challenging. nih.govresearchgate.net

Table 2: Predicted ¹H NMR Signals for this compound

| Proton | Predicted Chemical Shift Range (ppm) | Multiplicity | Coupling Constants (Hz) |

|---|---|---|---|

| Glucuronic Acid H-1 (Anomeric) | 4.5 - 5.5 | Doublet | J = 7-8 |

| Glucuronic Acid Ring Protons | 3.2 - 4.2 | Multiplets | - |

| Allyl -CH₂- | 4.0 - 4.5 | Multiplet | - |

| Allyl =CH₂ | 5.2 - 5.5 | Multiplets | - |

| Allyl -CH= | 5.8 - 6.1 | Multiplet | - |

Note: Predicted values are based on general chemical shift ranges for similar structures and may vary depending on the solvent and other experimental conditions.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the separation, quantification, and purity assessment of various compounds, including glucuronides. nih.gov When coupled with a suitable detector, such as an ultraviolet (UV) or diode array detector (DAD), HPLC provides a reliable method for analyzing this compound.

For the analysis of this compound, a reversed-phase HPLC method would typically be employed. Due to the polar nature of the molecule, a polar-embedded or polar-endcapped C18 column might be used to improve retention and peak shape. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., ammonium acetate or formate) and an organic modifier like acetonitrile or methanol, run in either isocratic or gradient elution mode. researchgate.net Gradient elution is often preferred for complex samples to achieve better separation of the analyte from impurities. researchgate.net

The purity of a synthesized or isolated batch of this compound can be determined by analyzing the chromatogram for the presence of any additional peaks. The peak area of the main compound relative to the total area of all peaks gives an estimation of its purity. For quantitative analysis, a calibration curve is constructed by injecting known concentrations of a pure this compound standard and plotting the detector response (peak area) against concentration. The concentration of this compound in an unknown sample can then be determined by interpolating its peak area on this calibration curve.

Thin-Layer Chromatography (TLC) for Qualitative Assessment

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique that can be used for the qualitative assessment of this compound. researchgate.net It is particularly useful for monitoring the progress of chemical reactions, checking the purity of fractions during purification, and for the qualitative detection of enzyme activity. researchgate.net

In a typical TLC analysis of this compound, the sample is spotted onto a TLC plate coated with a stationary phase, such as silica gel. The plate is then placed in a developing chamber containing a suitable mobile phase (eluent). The mobile phase moves up the plate by capillary action, and the components of the sample separate based on their differential partitioning between the stationary and mobile phases. Due to its polarity, this compound would require a relatively polar mobile phase to achieve a suitable retention factor (Rf) value.

After development, the plate is removed, dried, and the separated spots are visualized. Since this compound does not possess a strong chromophore for UV visualization, a chemical staining agent is often required. Stains such as p-anisaldehyde or a potassium permanganate solution can be used to visualize the spots. The Rf value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, can be used for qualitative identification by comparing it to the Rf of a known standard run on the same plate. researchgate.net

Enzyme Activity Assay Development and Optimization Using this compound

This compound serves as a valuable synthetic substrate in the development and optimization of enzyme assays, particularly for glucuronoyl esterases. researchgate.net The design of these assays is critical for characterizing enzyme kinetics, screening for novel enzymes, and understanding their biological function.

Spectrophotometric Assays for Monitoring Glucuronoyl Esterase Activity

Spectrophotometric assays are a common method for monitoring the activity of glucuronoyl esterases (GEs). researchgate.netnih.gov These assays are often based on a coupled-enzyme system where the product of the GE-catalyzed reaction is further converted into a product that can be detected by a change in absorbance. nih.gov this compound can be used as a substrate in such assays, where the GE hydrolyzes the ester bond to release allyl alcohol and D-glucuronic acid. researchgate.netresearchgate.net

A widely used spectrophotometric method involves the quantification of the released D-glucuronic acid. nih.gov This is achieved by a coupled assay using the enzyme uronate dehydrogenase, which catalyzes the NAD⁺-dependent oxidation of D-glucuronic acid. nih.gov The concomitant reduction of NAD⁺ to NADH results in an increase in absorbance at 340 nm, which is directly proportional to the amount of D-glucuronic acid produced and thus to the activity of the glucuronoyl esterase. nih.gov

The development and optimization of such an assay involve several key considerations: nih.govresearchgate.net

Enzyme and Substrate Concentrations: Determining the optimal concentrations of both the glucuronoyl esterase and the substrate (this compound) is crucial for ensuring that the reaction rate is linear over time and proportional to the enzyme concentration. researchgate.net

Buffer Conditions: The pH and ionic strength of the reaction buffer must be optimized to ensure the stability and maximal activity of the glucuronoyl esterase.

Coupling Enzyme System: The components of the coupled assay (uronate dehydrogenase and NAD⁺) must be present in sufficient excess so that the GE-catalyzed reaction is the rate-limiting step.

Reaction Time and Temperature: The incubation time and temperature need to be controlled to maintain initial velocity conditions and ensure the stability of all enzyme components. scielo.br

This discontinuous coupled-assay protocol allows for sensitive detection and can be adapted for a high-throughput screening format in microplates, facilitating the discovery and characterization of new glucuronoyl esterases. nih.govdtu.dk

Table 3: Components of a Spectrophotometric Assay for Glucuronoyl Esterase using this compound

| Component | Function |

|---|---|

| This compound | Substrate for the glucuronoyl esterase. |

| Glucuronoyl Esterase (GE) | The enzyme whose activity is being measured. |

| Buffer | Maintains optimal pH and ionic conditions for the enzyme. |

| Uronate Dehydrogenase | Coupling enzyme that oxidizes the released D-glucuronic acid. |

| NAD⁺ | Co-substrate for uronate dehydrogenase; gets reduced to NADH. |

| Spectrophotometer | Measures the increase in absorbance at 340 nm due to NADH formation. |

Methodological Considerations for this compound as an Enzymatic Substrate

The use of this compound as a substrate in enzymatic assays requires careful consideration of various methodological factors to ensure accurate and reproducible results. The primary enzyme responsible for the hydrolysis of β-D-glucuronides is β-glucuronidase (EC 3.2.1.31), a ubiquitous enzyme found in various organisms, including bacteria, mollusks, and mammals. creative-enzymes.comnih.gov The enzymatic reaction involves the cleavage of the glycosidic bond between glucuronic acid and the allyl alcohol aglycone.

Key parameters that must be optimized for a given enzymatic assay include the source of the β-glucuronidase, pH, temperature, buffer composition, and the method for detecting the reaction products. β-Glucuronidases from different sources can exhibit varying substrate specificities and kinetic properties. nih.govsigmaaldrich.com For instance, the enzyme derived from E. coli is known for its high hydrolytic activity and stability. sigmaaldrich.com

The optimal pH for β-glucuronidase activity is typically in the acidic to neutral range, with many assays performed at a pH between 4.5 and 6.8. nih.gov Temperature optima can also vary, but assays are commonly conducted at 37°C. sigmaaldrich.com The choice of buffer can influence enzyme activity, with phosphate and acetate buffers being frequently employed. sigmaaldrich.com

A critical aspect of any enzymatic assay is the detection of either the consumption of the substrate or the formation of a product. In the case of this compound, the reaction yields D-glucuronic acid and allyl alcohol. While direct quantification of this compound can be challenging, monitoring the appearance of allyl alcohol is a common strategy. Various analytical techniques are available for the quantification of allyl alcohol, including gas chromatography-mass spectrometry (GC-MS) and spectrophotometric methods. osha.gov Spectrophotometric assays can be designed to measure the absorbance of a colored product formed from a secondary reaction involving allyl alcohol. creative-enzymes.com

To illustrate the range of kinetic parameters observed for β-glucuronidase with different substrates, the following tables present data for commonly used chromogenic and fluorogenic substrates, as well as for a flavonoid glucuronide.

Table 1: Michaelis-Menten Kinetic Parameters for p-Nitrophenyl-β-D-glucuronide with Snail α-Glucuronidase

| Substrate | Km (mM) | Vmax (µmol/mg/min) |

| p-Nitrophenyl-α-D-glucopyranosyluronic acid | 0.13 | 3.21 |

Data from a study on the substrate specificity of α-glucuronidase from snail acetone powder. nih.gov

Table 2: Kinetic Parameters for β-Glucuronidase with Phenolphthalein Glucuronide

| Enzyme Source | Substrate | pH | Km (mM) |

| Helix pomatia | Phenolphthalein-β-D-glucuronide | 4.5 | 0.39 |

This table presents the Michaelis constant for the hydrolysis of phenolphthalein-β-D-glucuronide by β-glucuronidase from Helix pomatia. sigmaaldrich.com

Table 3: Kinetic Parameters for the Hydrolysis of Quercetin-3-O-glucuronide by Human β-Glucuronidase

| Substrate | Enzyme Source | Km (µM) | Vmax (nmol/min/mg protein) |

| Quercetin-3-O-glucuronide | Human liver microsomes | 120 | 1.5 |

This table provides kinetic data for the deconjugation of a flavonoid glucuronide by human β-glucuronidase.

When designing an enzymatic assay with this compound, it is essential to perform preliminary experiments to determine the optimal conditions for the specific enzyme and experimental setup being used. This includes varying the substrate concentration to determine the Km and Vmax, as well as optimizing the pH, temperature, and buffer conditions. The choice of the analytical method for detecting allyl alcohol should also be validated for its sensitivity, specificity, and linearity in the context of the assay mixture.

Research Applications and Prospective Avenues for Allyl Glucuronoate Studies

Role in Industrial Bioprocesses and Enzyme Engineering.nih.govmdpi.comrestek.comtandfonline.com

The industrial application of enzymes often requires robust and efficient biocatalysts. Allyl glucuronoate plays a significant role in the development and optimization of enzymes, particularly glucuronoyl esterases (GEs), which are crucial for the breakdown of complex plant biomass. nih.govniist.res.innih.gov

Enhancing Bioconversion Efficiency Through Glucuronoyl Esterase Application.nih.govrestek.com

Glucuronoyl esterases (GEs), classified under Carbohydrate Esterase family 15 (CE15), are microbial enzymes that cleave the ester linkages between glucuronic acid residues of hemicellulose and lignin (B12514952) in plant cell walls. nih.govasm.org This action is critical in reducing the recalcitrance of lignocellulosic biomass, a major obstacle in its conversion to biofuels and other valuable bio-based products. nih.govnih.gov this compound is used as a model substrate to screen for and characterize novel GEs from various microorganisms. researchgate.netnih.govnih.gov

Studies have shown that the supplementation of commercial lignocellulolytic enzyme cocktails with GEs can significantly improve the saccharification of biomass like milled corn cob. researchgate.net This enhancement is attributed to the GEs' ability to break down lignin-carbohydrate complexes, thereby increasing the accessibility of cellulose (B213188) and xylan (B1165943) to other hydrolytic enzymes. nih.govresearchgate.net The efficiency of these enzymes is often assayed using synthetic substrates such as this compound, which mimics the natural ester linkages found in plant cell walls. researchgate.netnih.govnih.gov Research on GEs from various bacterial and fungal sources has revealed a diversity in their substrate specificities, with some bacterial GEs showing broader activity on different uronic acid esters compared to their fungal counterparts. nih.govresearchgate.net

Table 1: Examples of Glucuronoyl Esterases Characterized Using this compound

| Enzyme | Source Organism | Key Findings |

| BeCE15A-Rex8A | Bacteroides eggerthii | A multidomain enzyme with GE activity, though relatively low on model substrates like this compound, suggesting a specialized role. nih.govresearchgate.net |

| CkGE15A | Caldicellulosiruptor kristjanssonii | A highly thermostable GE with a strict preference for glucuronic acid-derived esters. nih.govchalmers.se |

| TtCE15A | Teredinibacter turnerae | Demonstrates a preference for bulkier alcohol moieties in substrates, showing lower affinity for this compound compared to benzyl (B1604629) glucuronoate. nih.gov |

| OtCE15A | Opitutus terrae | Structural and mechanistic studies using glucuronate and other ligands have provided insights into the catalytic mechanism of CE15 enzymes. nih.gov |

Directed Evolution and Rational Design of Glucuronoyl Esterases.mdpi.comkurabiotech.com

To improve the performance of GEs for industrial applications, researchers employ techniques like directed evolution and rational design. caltech.edufrontiersin.org These approaches aim to enhance enzyme properties such as stability, catalytic efficiency, and substrate specificity under specific process conditions. mdpi.com this compound serves as a crucial screening substrate in these engineering efforts.

Directed evolution involves creating libraries of mutant enzymes and screening them for desired improvements. For instance, a pNB esterase was evolved to be more stable and active at high temperatures, demonstrating that multiple properties can be enhanced simultaneously. caltech.edu While this example does not directly involve GEs, the principles are transferable. Rational design, on the other hand, relies on knowledge of the enzyme's structure and mechanism to make specific amino acid substitutions. nih.govnih.gov For GEs, this could involve modifying the active site to improve affinity for specific lignin-carbohydrate structures or to enhance activity in non-natural environments. nih.govnih.gov The development of high-throughput screening assays using substrates like this compound is essential for efficiently identifying improved enzyme variants from large mutant libraries. chalmers.se

Contribution to Fundamental Biochemical Research.nih.govasm.orgnih.gov

Beyond its industrial applications, this compound is a valuable tool for fundamental biochemical research, aiding in the study of microbial metabolism and advancing the field of synthetic carbohydrate chemistry.

Elucidation of Carbohydrate Metabolism in Microorganisms.asm.org

The ability of microorganisms to degrade complex carbohydrates is fundamental to carbon cycling in various ecosystems. researchgate.net Polysaccharide Utilization Loci (PULs) in bacteria like those from the Bacteroidetes phylum encode a variety of carbohydrate-active enzymes (CAZymes) that work in concert to break down specific glycans. nih.govresearchgate.net The study of these systems provides insights into microbial adaptation to different diets and environments. nih.govnih.gov

This compound is used to probe the activity of GEs within these PULs, helping to elucidate their specific roles in carbohydrate metabolism. researchgate.netresearchgate.net For example, the characterization of a multidomain CE15-GH8 enzyme from the human gut bacterium Bacteroides eggerthii revealed a GE domain with low activity on model substrates, suggesting it may target specific, yet-to-be-identified structures within the gut environment. nih.govresearchgate.net Such studies, which investigate the functional roles of enzymes like GEs, are crucial for understanding the complex interplay of microbial enzymes in the breakdown of dietary fiber and other complex carbohydrates. nih.govmdpi.com

Advancements in Synthetic Carbohydrate Chemistry.researchgate.netsigmaaldrich.comscirp.org

The synthesis of complex carbohydrates and their conjugates is a challenging yet crucial area of research, with applications in drug development and glycobiology. researchgate.netfuturumcareers.compageplace.de this compound has proven to be a key intermediate in the synthesis of various glucuronide metabolites. researchgate.netscbt.comacs.org

The allyl group serves as a versatile protecting group for the carboxylic acid function of glucuronic acid. acs.orgpsu.edu This allows for selective modifications at other positions of the sugar ring. Subsequently, the allyl group can be removed under mild conditions using palladium-based catalysts, a method that is compatible with sensitive functional groups present in many drug molecules. researchgate.netacs.org This strategy has been successfully employed in the synthesis of acyl glucuronides of various drugs, such as diclofenac, for metabolic and toxicological studies. acs.org The development of efficient synthetic routes to these metabolites is essential for understanding drug metabolism and for producing reference standards for analytical purposes. restek.comkurabiotech.comsigmaaldrich.comscirp.org Recent advancements continue to explore new synthetic strategies for creating diverse carbohydrate structures, with methods like Prins cyclization offering novel pathways to sugar moieties. mdpi.comnumberanalytics.com

Development of Novel Analytical Probes and Substrates

This compound and its derivatives are instrumental in the development of new analytical tools for studying enzyme activity. By modifying the allyl group or other positions on the glucuronic acid ring, researchers can create a variety of probes and substrates tailored for specific applications. For example, chromogenic or fluorogenic substrates can be synthesized for high-throughput screening of enzyme libraries or for visualizing enzyme activity in complex biological samples. The synthesis of a range of ester substrates with different alcohol moieties, including allyl alcohol, has been crucial in defining the substrate specificity of various glucuronoyl esterases. tandfonline.comresearchgate.netnih.gov These studies have revealed that while some GEs have a broad substrate range, others exhibit a strong preference for specific chemical structures, highlighting the diversity within this enzyme family. nih.govresearchgate.net

Q & A

Q. How is Allyl glucuronoate structurally characterized in enzymatic studies, and what experimental methods are employed?

this compound (AllylGlcA) is characterized using kinetic assays to measure substrate specificity and catalytic efficiency. For example, CE15 enzymes (carbohydrate esterases) are tested against model substrates like AllylGlcA, benzyl glucuronoate (BnzGlcA), and methyl glucuronoate (MeGlcA) to compare turnover rates (kcat) and substrate affinity (KM). High-performance liquid chromatography (HPLC) and spectrophotometric assays are commonly used to quantify hydrolysis products. Structural insights are inferred by correlating kinetic data with active-site mutagenesis (e.g., F231R substitutions in BeCE15A-Rex8A that abolish activity) .

Q. What experimental approaches determine the substrate specificity of carbohydrate esterases for this compound?

Substrate specificity is assessed through competitive inhibition assays and kinetic profiling. For instance, CE15 enzymes are incubated with AllylGlcA alongside structurally similar esters (e.g., BnzGlcA, MeGalA) to identify preferential hydrolysis. Kinetic parameters (kcat/KM) reveal that AllylGlcA often exhibits intermediate catalytic efficiency compared to bulkier (BnzGlcA) or smaller (MeGlcA) substrates, likely due to steric constraints in the enzyme’s active site .

Advanced Research Questions

Q. How do kinetic parameters (kcat/KM) of bacterial CE15 enzymes for this compound compare to other glucuronoate esters, and what structural factors explain these differences?

Bacterial CE15 enzymes, such as those from Bacteroides eggerthii, show lower catalytic efficiency (kcat/KM) for AllylGlcA (e.g., 0.14 s⁻¹·mM⁻¹) compared to BnzGlcA (1.5 s⁻¹·mM⁻¹), attributed to the smaller allyl group’s reduced compatibility with hydrophobic active-site pockets. The Km for AllylGlcA (50 mM) is significantly higher than for BnzGlcA (3.5 mM), indicating weaker substrate binding. Fungal homologs, however, exhibit higher affinity due to conserved disulfide bonds stabilizing catalytic residues .

Q. What methodological challenges arise in crystallizing multi-domain enzymes like BeCE15A-Rex8A when studying interactions with this compound?

Crystallization challenges stem from the enzyme’s multi-domain architecture (CE15 linked to GH8) and dynamic substrate-binding regions. Failed crystallization attempts for BeCE15A-Rex8A necessitated homology modeling (e.g., Phyre2) to predict its 3D structure, revealing a catalytic serine-histidine dyad stabilized by disulfide bonds—a hallmark of fungal GEs. Alternative methods like hydrogen-deuterium exchange mass spectrometry (HDX-MS) can probe conformational changes during AllylGlcA binding .

Q. How do mutations in key catalytic residues (e.g., serine or histidine) affect the hydrolytic activity of CE15 enzymes on this compound?

Site-directed mutagenesis of BeCE15A-Rex8A demonstrated that replacing catalytic serine (S231) or histidine (H365) with arginine abolished activity on AllylGlcA. This confirms their role in the nucleophilic attack and acid-base catalysis. Comparative studies with OtCE15B (a fungal GE) highlight evolutionary divergence: bacterial CE15 enzymes lack accessory carbohydrate-binding modules, reducing their efficiency on complex substrates .

Q. What analytical techniques are critical for resolving contradictions in reported kinetic data for this compound across bacterial and fungal systems?

Discrepancies in kcat/KM values arise from differences in enzyme sources and assay conditions. Standardizing methods (e.g., fixed pH, temperature) and using isothermal titration calorimetry (ITC) to measure binding thermodynamics can reconcile data. For example, fungal GEs often show lower KM values due to tighter substrate coordination, whereas bacterial enzymes require higher substrate concentrations for saturation .

Methodological Notes

- Data Interpretation : When comparing kinetic studies, ensure substrate purity (e.g., commercial AllylGlcA may contain isomers affecting results).

- Structural Modeling : Use tools like AlphaFold or Phyre2 to predict enzyme-substrate interactions if crystallization fails .

- Advanced Assays : Employ surface plasmon resonance (SPR) to quantify real-time binding kinetics for AllylGlcA and its analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.